molecular formula C13H20Cl2N4 B12233458 N-[4-(Dimethylamino)benzyl]-1-methyl-1H-pyrazol-4-amine

N-[4-(Dimethylamino)benzyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12233458
M. Wt: 303.2 g/mol
InChI Key: AMQTUNOASUEDDJ-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)benzyl]-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a dimethylamino-substituted benzyl group at the 4-position and a methyl group at the 1-position of the pyrazole ring. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. Characterization typically employs NMR, ESI–MS, and elemental analysis .

Properties

Molecular Formula

C13H20Cl2N4

Molecular Weight

303.2 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-methylpyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C13H18N4.2ClH/c1-16(2)13-6-4-11(5-7-13)8-14-12-9-15-17(3)10-12;;/h4-7,9-10,14H,8H2,1-3H3;2*1H

InChI Key

AMQTUNOASUEDDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=C(C=C2)N(C)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)benzyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-(dimethylamino)benzyl chloride with 1-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)benzyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives such as this compound oxide.

    Reduction: Reduced derivatives such as this compound hydride.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(Dimethylamino)benzyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)benzyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogues include:

Compound Name Substituents (Pyrazole/Benzyl) Key Properties/Applications Reference
N-[4-(Dimethylamino)benzyl]-1-methyl-1H-pyrazol-4-amine 1-Me, 4-(4-(N,N-dimethylamino)benzyl) Moderate lipophilicity; potential kinase inhibition
SI92 (N-[4-(Dimethylamino)benzyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-amine) 5-(4-MeO-phenyl), 3-amine Enhanced solubility due to methoxy group; used in GABA receptor studies
4-({[(1,3-Dimethylpyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline 1,3-diMe (pyrazole), 4-(dimethylamino)benzyl Increased steric bulk; supplier data available (MFCD08698913)
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 5-(3,4-diMeO-phenyl) Higher polarity; safety data indicates moderate toxicity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-Me, 1-(pyridin-3-yl), 4-cyclopropylamine Improved metal-binding capacity; synthesized via Cu-catalyzed coupling

Key Observations :

  • Solubility: Methoxy and dimethylamino groups enhance aqueous solubility compared to hydrophobic substituents like methyl or cyclopropyl .
  • Steric Effects : Bulkier groups (e.g., 1,3-dimethylpyrazole in ) may hinder molecular interactions in biological systems.

Biological Activity

N-[4-(Dimethylamino)benzyl]-1-methyl-1H-pyrazol-4-amine is a member of the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a dimethylamino group and a pyrazole ring, which contribute to its pharmacological properties.

The molecular formula of this compound is C12H16N4, with a molecular weight of 216.29 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC12H16N4
Molecular Weight216.29 g/mol
IUPAC NameThis compound
CAS Number3524-27-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzyme activities or modulate receptor signaling pathways, leading to various pharmacological effects.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro assays revealed that it significantly reduces pro-inflammatory cytokine production, indicating its potential for treating inflammatory diseases.

3. Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. For instance:

  • Antimicrobial Study : A study conducted by Sivaramakarthikeyan et al. demonstrated that derivatives of pyrazoles exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing better efficacy than traditional antibiotics .
  • Anti-inflammatory Research : In an experimental model of inflammation, the compound was shown to significantly reduce edema and inflammatory markers when compared to control groups treated with standard anti-inflammatory drugs .

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